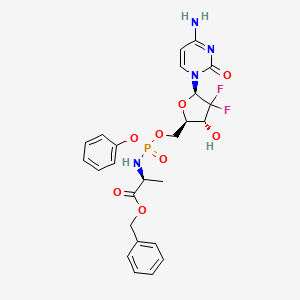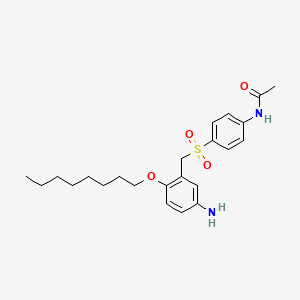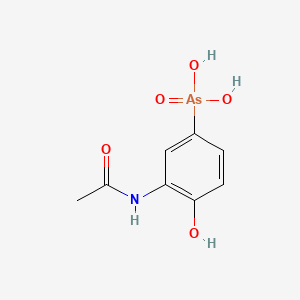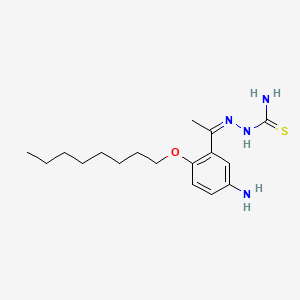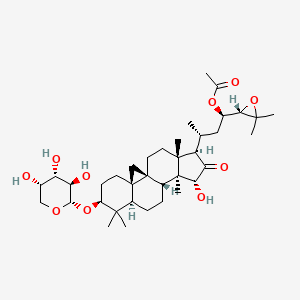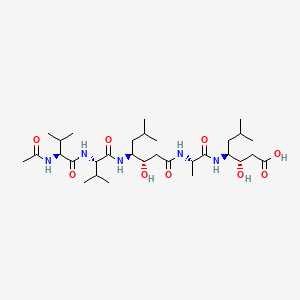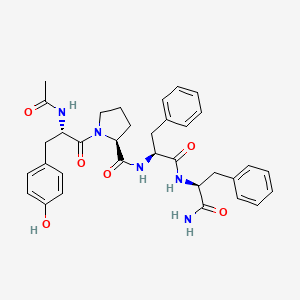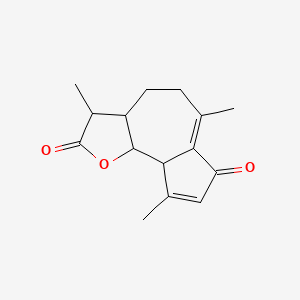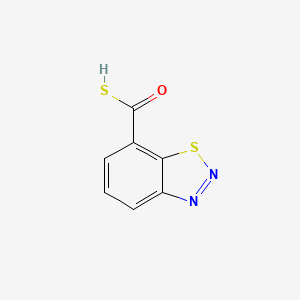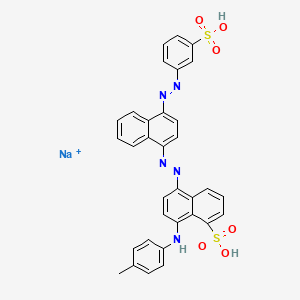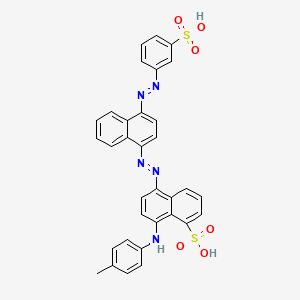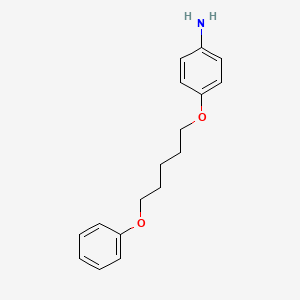
ANILINE, p-(5-PHENOXYPENTYLOXY)-
Descripción general
Descripción
Aniline, p-(5-phenoxypentyloxy)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Environmental Applications
Aniline derivatives, including p-(5-phenoxypentyloxy)-aniline, are crucial in environmental applications, particularly in the treatment of water. For instance, the ozonation of anilines, which are common in the production of dyestuffs, plastics, pesticides, and pharmaceuticals, has been extensively studied. Research has demonstrated that these compounds, due to their high reactivity towards ozone, are readily degraded in ozonation processes, playing a vital role in water purification and treatment technologies (Tekle-Röttering et al., 2016).
2. Material Science
In the field of material science, aniline derivatives are used to synthesize copolymers that have significant applications in corrosion inhibition. For example, well-dispersible aniline/p-phenylenediamine copolymers have been developed for enhancing the anti-corrosion performance of various materials. These copolymers, when applied as coatings, provide substantial protection against corrosion, demonstrating the versatility of aniline derivatives in creating advanced materials (Fu et al., 2013).
3. Electrochemical Applications
The electrochemical properties of aniline derivatives are particularly relevant in the development of sensors and batteries. For instance, poly(aniline) and its derivatives are being explored for their potential in creating nonenzymatic glucose sensors. The inductive effect on the pKa of poly(aniline) has been leveraged to produce active sensing elements, showcasing the broad applicability of these compounds in electrochemical sensor technology (Shoji & Freund, 2001).
Propiedades
Número CAS |
101582-06-3 |
|---|---|
Nombre del producto |
ANILINE, p-(5-PHENOXYPENTYLOXY)- |
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
4-(5-phenoxypentoxy)aniline |
InChI |
InChI=1S/C17H21NO2/c18-15-9-11-17(12-10-15)20-14-6-2-5-13-19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14,18H2 |
Clave InChI |
XIRZCQLTCRQNDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Apariencia |
Solid powder |
Otros números CAS |
101582-06-3 |
Pictogramas |
Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, p-(5-phenoxypentyloxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



